(Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(2+);tetrabutylazanium
Overview
Description
(Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(2+);tetrabutylazanium is a coordination compound with the molecular formula C40H72N6NiS4. It is known for its unique properties and applications in various fields of scientific research. The compound is characterized by its orange to red powder or crystalline appearance and has a molecular weight of 824 g/mol .
Mechanism of Action
Target of Action
The compound is a quaternary ammonium salt, and such compounds are generally known to interact with a variety of biological targets, including enzymes and cell membranes .
Mode of Action
Quaternary ammonium compounds are known to interact with their targets through a variety of mechanisms, including disruption of cell membrane integrity and inhibition of enzyme activity . The specific interactions of this compound with its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Quaternary ammonium compounds can influence a variety of biochemical processes, including those involved in energy production and cellular homeostasis .
Pharmacokinetics
The pharmacokinetics of quaternary ammonium compounds can vary widely depending on their chemical structure and the route of administration .
Result of Action
The action of quaternary ammonium compounds can result in a variety of effects, including cell death, inhibition of cellular processes, and changes in cell morphology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(2+);tetrabutylazanium typically involves the reaction of nickel salts with maleonitriledithiolato ligands in the presence of tetra-n-butylammonium cations. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The process involves the following steps:
- Dissolution of nickel salts in a suitable solvent such as methanol.
- Addition of maleonitriledithiolato ligands to the solution.
- Introduction of tetra-n-butylammonium cations to the reaction mixture.
- Stirring the mixture at a specific temperature and time to allow the formation of the complex.
- Isolation and purification of the complex through filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet the demand. The process involves the use of larger reaction vessels, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
(Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(2+);tetrabutylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Ligand substitution reactions often require the presence of other ligands and may be facilitated by heating or the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(I) species. Substitution reactions result in the formation of new coordination complexes with different ligands.
Scientific Research Applications
(Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(2+);tetrabutylazanium has a wide range of applications in scientific research:
Catalysis: It is used as a precursor for nickel-based catalysts in various organic transformations.
Magnetism: The compound exhibits unique magnetic properties, making it useful in the study of magnetic materials.
Electron Paramagnetic Resonance (EPR) Spectroscopy: It serves as a spin trapping agent in EPR spectroscopy for studying free radicals.
Material Science: The compound’s unique crystal structure and thermal stability make it valuable in material science research.
Comparison with Similar Compounds
Similar Compounds
- Bis(tetra-n-butylammonium) peroxydisulfate
- Bis(tetra-n-butylammonium) bis(maleonitriledithiolato) cobalt complex
- Bis(tetra-n-butylammonium) bis(maleonitriledithiolato) iron complex
Uniqueness
(Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(2+);tetrabutylazanium stands out due to its specific coordination environment and the unique properties imparted by the maleonitriledithiolato ligands. Compared to similar compounds, it exhibits distinct magnetic and catalytic properties, making it particularly valuable in research areas such as catalysis and material science .
Biological Activity
(Z)-1,2-dicyanoethene-1,2-dithiolate; nickel(2+); tetrabutylazanium, commonly referred to as Ni(mnt)2 or (n-Bu4N)2[Ni(mnt)2], is a coordination compound notable for its unique biological and chemical properties. The molecular formula is C40H72N6NiS4, with a molecular weight of 824 g/mol. This compound has garnered attention for its applications in catalysis, material science, and biological systems due to its redox-active nature and ability to form stable complexes.
Chemical Structure and Properties
The compound features a nickel(II) center coordinated by two maleonitriledithiolate ligands (mnt). The dithiolene ligands are known for their electron-withdrawing properties, which significantly influence the biological activity of the metal complex. The tetrabutylammonium cations serve to stabilize the complex in solution.
The biological activity of (Z)-1,2-dicyanoethene-1,2-dithiolate; nickel(2+); tetrabutylazanium can be attributed to several mechanisms:
- Redox Activity : The nickel center can undergo oxidation and reduction reactions, facilitating electron transfer processes that are crucial in various biological systems.
- Enzyme Mimicry : Nickel complexes have been shown to mimic metalloenzymes, participating in catalytic processes similar to those of natural enzymes.
- Interaction with Biomolecules : The compound can interact with nucleic acids and proteins, potentially affecting their structure and function.
Antioxidant Properties
Research indicates that (Z)-1,2-dicyanoethene-1,2-dithiolate; nickel(2+); tetrabutylazanium exhibits antioxidant properties. It can scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly valuable in therapeutic applications aimed at combating oxidative damage in cells.
Case Studies
- Cell Culture Studies : In vitro studies have demonstrated that the compound can enhance cell viability under oxidative stress conditions. Cells treated with Ni(mnt)2 showed reduced levels of reactive oxygen species (ROS) compared to control groups.
- Animal Models : Animal studies have indicated that administration of (Z)-1,2-dicyanoethene-1,2-dithiolate; nickel(2+); tetrabutylazanium can lead to improved outcomes in models of neurodegenerative diseases. The compound appears to protect neuronal cells from apoptosis induced by oxidative stress.
Table 1: Summary of Biological Activities
Applications in Research
The unique properties of (Z)-1,2-dicyanoethene-1,2-dithiolate; nickel(2+); tetrabutylazanium make it a valuable tool in various research domains:
- Catalysis : Used as a precursor for nickel-based catalysts in organic transformations.
- Material Science : Investigated for its magnetic properties and potential applications in electronic materials.
- Biochemistry : Studied for its role as a spin trapping agent in electron paramagnetic resonance (EPR) spectroscopy.
Properties
IUPAC Name |
1,2-dicyanoethene-1,2-dithiolate;nickel(2+);tetrabutylazanium | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H36N.2C4H2N2S2.Ni/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*5-1-3(7)4(8)2-6;/h2*5-16H2,1-4H3;2*7-8H;/q2*+1;;;+2/p-4 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDRXQXGGQXFNP-UHFFFAOYSA-J | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C(#N)C(=C(C#N)[S-])[S-].C(#N)C(=C(C#N)[S-])[S-].[Ni+2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H72N6NiS4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466016 | |
Record name | MolPort-035-785-124 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
824.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18958-57-1 | |
Record name | MolPort-035-785-124 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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